Ethyl 2-Chloro-8-fluoroquinazoline-4-acetate
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Overview
Description
Ethyl 2-Chloro-8-fluoroquinazoline-4-acetate is a fluorinated quinazoline derivative. Quinazoline derivatives are known for their diverse biological activities and have been extensively studied for their potential applications in medicine, agriculture, and industry. The incorporation of fluorine atoms into these compounds often enhances their biological activity and provides unique properties.
Preparation Methods
The synthesis of Ethyl 2-Chloro-8-fluoroquinazoline-4-acetate involves several steps, typically starting with the preparation of the quinazoline core One common method involves the cyclization of appropriate precursors, such as 2-aminobenzonitrile, with suitable reagents to form the quinazoline ringThe esterification step to introduce the ethyl acetate group can be carried out using ethyl chloroformate under basic conditions .
Chemical Reactions Analysis
Ethyl 2-Chloro-8-fluoroquinazoline-4-acetate undergoes various chemical reactions, including:
Substitution Reactions: The chloro and fluoro groups can be substituted with other nucleophiles under appropriate conditions. Common reagents include sodium methoxide and potassium tert-butoxide.
Oxidation and Reduction: The compound can undergo oxidation to form quinazoline N-oxides or reduction to form dihydroquinazolines.
Cross-Coupling Reactions: The compound can participate in Suzuki-Miyaura and other cross-coupling reactions to form various derivatives
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its antibacterial properties.
Medicine: Explored for its potential use in developing new drugs, particularly for its antineoplastic and antiviral activities.
Industry: Used in the development of new materials, including liquid crystals and dyes
Mechanism of Action
The mechanism of action of Ethyl 2-Chloro-8-fluoroquinazoline-4-acetate involves its interaction with specific molecular targets, such as enzymes and receptors. The presence of the chloro and fluoro substituents enhances its binding affinity and specificity. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking the enzyme’s function. This inhibition can lead to various biological effects, such as antibacterial or antineoplastic activities .
Comparison with Similar Compounds
Ethyl 2-Chloro-8-fluoroquinazoline-4-acetate can be compared with other fluorinated quinazoline derivatives, such as:
Ethyl 4-chloro-7-fluoroquinazoline-2-carboxylate: Similar structure but different substitution pattern, leading to different biological activities.
Ethyl 2-(2-chloro-4-fluoro-phenoxy)acetate: Another fluorinated compound with different core structure and applications
Biological Activity
Ethyl 2-chloro-8-fluoroquinazoline-4-acetate is a compound of interest due to its potential biological activities, particularly in the context of cancer treatment and kinase inhibition. This article provides a comprehensive overview of its biological activity, structure-activity relationships (SAR), and relevant research findings.
Chemical Structure and Properties
This compound belongs to the quinazoline family, which has been extensively studied for their pharmacological properties. The presence of halogen substituents, such as chlorine and fluorine, on the quinazoline ring significantly influences the compound's biological activity.
The biological activity of this compound is primarily attributed to its interaction with various kinases involved in cancer cell proliferation and survival. Notably, it has shown promising results as an inhibitor of the NEK4 kinase, which is linked to non-small cell lung cancer (NSCLC) progression. NEK4 overexpression has been associated with tumor resistance to apoptosis, making it a critical target for therapeutic intervention .
Structure-Activity Relationship (SAR)
Research has demonstrated that modifications to the quinazoline core can enhance biological activity. For instance, the introduction of different substituents at specific positions on the quinazoline ring can lead to improved potency against cancer cell lines. A study highlighted that compounds with fluorine at certain positions exhibited greater inhibitory effects on tumor cell viability compared to their analogs .
Table 1: SAR Findings for Quinazoline Derivatives
Compound | Position of Substituent | Biological Activity (IC50) | Comments |
---|---|---|---|
5aa | N/A | ~1 µM | Reference compound (Spautin-1) |
5ae | Ortho | Improved | Significant decrease in tumor cells |
5ah | Para | Moderate | Less potent than 5ae |
5aj | Position 6 | Enhanced | Electron-donating groups increase activity |
In Vitro Studies
In vitro studies have shown that this compound exhibits significant anti-proliferative effects on NSCLC cell lines. The compound was found to induce apoptosis and inhibit cell cycle progression at the G1 phase. These effects were correlated with its ability to inhibit NEK4, leading to decreased survivin levels in treated cells .
Molecular Docking Studies
Molecular docking studies have provided insights into the binding interactions between this compound and target kinases. The compound demonstrated favorable binding affinities, suggesting a strong potential for selective inhibition. Key amino acid residues involved in binding were identified, supporting further optimization of this compound for enhanced efficacy .
Properties
Molecular Formula |
C12H10ClFN2O2 |
---|---|
Molecular Weight |
268.67 g/mol |
IUPAC Name |
ethyl 2-(2-chloro-8-fluoroquinazolin-4-yl)acetate |
InChI |
InChI=1S/C12H10ClFN2O2/c1-2-18-10(17)6-9-7-4-3-5-8(14)11(7)16-12(13)15-9/h3-5H,2,6H2,1H3 |
InChI Key |
CLVOYZDYJVISTM-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC1=C2C=CC=C(C2=NC(=N1)Cl)F |
Origin of Product |
United States |
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